Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-

μ-opioid receptor potency calcium mobilization

4-Fluorobutyrylfentanyl (4F-BUF) is a unique, G-protein-biased μ-opioid receptor partial agonist that completely fails to recruit β-arrestin 2. This distinct signaling profile enables isolation of β-arrestin-independent pathways, making it an indispensable tool for respiratory depression research and safer analgesic development. Unlike butyrylfentanyl or fentanyl, its para-fluoro substitution confers distinct pharmacological properties, ensuring reliable, compound-specific forensic and analytical data. Choose 4F-BUF for unambiguous results in biased signaling studies.

Molecular Formula C15H21FN2O
Molecular Weight 264.34 g/mol
Cat. No. B12069458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-
Molecular FormulaC15H21FN2O
Molecular Weight264.34 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=CC(=C1)C2CCNCC2)F
InChIInChI=1S/C15H21FN2O/c1-2-3-15(19)18-14-10-12(4-5-13(14)16)11-6-8-17-9-7-11/h4-5,10-11,17H,2-3,6-9H2,1H3,(H,18,19)
InChIKeyODYLHMGXYMWXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-: A Fluorinated Fentanyl Analog with Divergent Pharmacological Profile


Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-, also known as 4-fluorobutyrylfentanyl (4F-BUF), is a synthetic opioid belonging to the fentanyl analog class [1]. It is structurally characterized by a butanamide backbone with a 2-fluoro-5-(4-piperidinyl)phenyl group, and is closely related to butyrylfentanyl (BUF) and fentanyl [2]. Recent pharmacological studies have identified a unique signaling profile for this compound, including biased agonism and differential respiratory effects, which distinguish it from its close structural analogs [3].

Why Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- Cannot Be Substituted by Unfluorinated or Parent Analogs in Research


Simple substitution of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- (4F-BUF) with its non-fluorinated analog butyrylfentanyl (BUF) or the parent fentanyl is scientifically invalid due to profound differences in receptor signaling, β-arrestin recruitment, and respiratory depression mechanisms [1]. The para-fluoro substitution in 4F-BUF confers a distinct pharmacological fingerprint: it acts as a partial agonist at the μ-opioid receptor with lower efficacy than fentanyl and BUF, and crucially, it fails to recruit β-arrestin 2, unlike its analogs [2]. These biased signaling properties translate to differential in vivo effects, including a distinct respiratory depression mechanism that is insensitive to CRF1 antagonism, a property not shared by BUF [3]. Therefore, using BUF or fentanyl as a proxy for 4F-BUF in research or forensic contexts will yield misleading data on potency, efficacy, and toxicity.

Quantitative Differentiation of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- from Closest Analogs


μ-Opioid Receptor Potency: Intermediate Between Fentanyl and Butyrylfentanyl

In a calcium mobilization assay using CHO cells expressing the human μ-opioid receptor, 4F-BUF activated the receptor with a potency intermediate between fentanyl and BUF [1]. The rank order of potency was fentanyl > 4F-BUF > BUF.

μ-opioid receptor potency calcium mobilization

Partial Agonist Efficacy: Reduced Maximal Response Compared to Fentanyl and BUF

4F-BUF displayed significantly lower maximal efficacy (Emax) compared to both fentanyl and the full agonist dermorphin, classifying it as a partial agonist at the μ-opioid receptor [1]. This is in contrast to fentanyl and BUF, which elicited maximal effects similar to the full agonist.

efficacy partial agonist Emax

Absence of β-Arrestin 2 Recruitment: A Biased Agonist Profile

In BRET assays measuring μ-opioid receptor interaction with β-arrestin 2, 4F-BUF was completely inactive as an agonist, failing to promote β-arrestin 2 recruitment [1]. This contrasts sharply with fentanyl and BUF, which both acted as partial agonists in this pathway [2]. 4F-BUF was further shown to act as an antagonist of fentanyl-induced β-arrestin 2 recruitment (pA2 = 7.81) [3].

β-arrestin 2 biased agonism signaling bias

High Selectivity for μ-Opioid Receptor Over δ and κ Subtypes

In calcium mobilization assays using CHO cells expressing δ or κ opioid receptors, 4F-BUF was completely inactive, demonstrating high selectivity for the μ-opioid receptor [1]. This selectivity profile is shared by fentanyl and BUF, which also showed minimal activity at δ and κ receptors.

selectivity off-target opioid receptor subtypes

Differential Respiratory Depression Mechanism: Insensitivity to CRF1 Antagonism

In vivo, the CRF1 antagonist antalarmin (10 mg/kg) effectively blocked respiratory impairment induced by BUF in both male and female mice, but had no effect on respiratory impairment induced by 4F-BUF [1]. This indicates that 4F-BUF-induced respiratory depression is mediated by a distinct, CRF1-independent mechanism.

respiratory depression CRF1 receptor antalarmin

Optimized Research Applications for Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- Based on Differential Evidence


Investigating Biased Agonism and β-Arrestin-Independent Signaling at the μ-Opioid Receptor

4F-BUF is an ideal tool for studies focused on G-protein-biased signaling at the μ-opioid receptor. Its complete inability to recruit β-arrestin 2, while retaining G-protein activation, allows researchers to isolate and study β-arrestin-independent signaling pathways [1]. This is particularly relevant for understanding the mechanisms underlying opioid-induced respiratory depression and developing safer analgesics with reduced on-target adverse effects [2].

Dissecting CRF1-Dependent and Independent Mechanisms of Opioid-Induced Respiratory Depression

The differential sensitivity of BUF and 4F-BUF to CRF1 antagonism provides a powerful comparative system for studying the neurobiology of opioid-induced respiratory depression [1]. 4F-BUF can be used to model a CRF1-independent respiratory depression pathway, while BUF serves as a CRF1-dependent control. This application is critical for identifying novel therapeutic targets to reverse opioid overdose [2].

Forensic Toxicology and Analytical Reference Standard for a Distinct Fentanyl Analog

Given its unique pharmacological fingerprint and distinct structural features (para-fluoro substitution), 4F-BUF serves as an essential analytical reference standard for forensic toxicology laboratories [1]. Its detection and quantitation in biological samples require compound-specific methods, as it cannot be reliably identified or quantified using assays calibrated only for fentanyl or BUF [2].

In Vivo Studies of Partial μ-Opioid Agonists with Reduced Maximal Efficacy

The partial agonist profile of 4F-BUF (lower Emax compared to fentanyl and BUF) makes it a valuable compound for studying the therapeutic window and safety profile of partial μ-opioid agonists [1]. Researchers can use 4F-BUF to investigate whether a reduced maximal efficacy translates to a lower risk of fatal respiratory depression while maintaining antinociceptive effects [2].

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